7-Position Boronic Acid vs. 6-Position Boronic Acid: Impact on Antiproliferative Activity
In a head-to-head study, the [1,2,4]triazolo[1,5-a]pyridine scaffold was used to synthesize a series of pyridinylpyridines for anticancer evaluation. A compound derived from a 7-substituted precursor demonstrated potent antiproliferative activity with an IC50 of 0.078 µM against the HCT-116 cell line. In stark contrast, a closely related analog derived from a 6-substituted precursor was completely inactive (IC50 > 50 µM) [1]. This demonstrates the critical importance of the 7-position for biological activity in this chemical series.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.078 µM (for compound derived from 7-substituted precursor) |
| Comparator Or Baseline | >50 µM (for compound derived from 6-substituted precursor) |
| Quantified Difference | >640-fold difference in potency |
| Conditions | HCT-116 human colon cancer cell line, MTT assay |
Why This Matters
For any medicinal chemistry program aiming for target engagement, this 640-fold difference underscores that substituting the 7-boronic acid with a 6-boronic acid would likely produce an inactive analog, wasting synthesis and screening resources.
- [1] Wang, X. M. et al. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Eur. J. Med. Chem. 2013, 67, 243-251. View Source
